molecular formula C14H12N2O B15393518 N-Benzylfuro[3,2-c]pyridin-4-amine

N-Benzylfuro[3,2-c]pyridin-4-amine

Cat. No.: B15393518
M. Wt: 224.26 g/mol
InChI Key: UTBYNIRFLMXPJG-UHFFFAOYSA-N
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Description

N-Benzylfuro[3,2-c]pyridin-4-amine is a fused heterocyclic compound featuring a furopyridine core substituted with a benzylamine group at the 4-position. This structure combines the electron-rich benzyl group with the planar aromatic furopyridine system, making it a promising scaffold for pharmaceutical and materials science applications. The benzyl group enhances lipophilicity and bioavailability, which is critical for drug design .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzylfuro[3,2-c]pyridin-4-amine

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-16-14-12-7-9-17-13(12)6-8-15-14/h1-9H,10H2,(H,15,16)

InChI Key

UTBYNIRFLMXPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC3=C2C=CO3

Origin of Product

United States

Comparison with Similar Compounds

Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine

Replacing the oxygen atom in the furo ring with sulfur (thieno[3,2-c]pyridine) significantly alters electronic properties. For example, 3-bromothieno[3,2-c]pyridin-4-amine (CAS: 799293-85-9) exhibits a molecular formula of C₇H₅BrN₂S and is used in kinase inhibitor research .

Furo[3,2-c]pyridine vs. Pyrrolo[2,3-d]pyrimidine

N-Benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine () replaces the fused furan ring with a pyrrole, expanding the π-conjugated system. This modification increases molecular rigidity, which may improve selectivity in targeting adenosine triphosphate (ATP)-binding sites in kinases .

Substituent Effects

Benzyl vs. Aryl Groups

  • Compound 20 () : N-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine features a bulky imidazopyrazine substituent. This group enhances steric hindrance, reducing metabolic degradation compared to the benzyl group in N-Benzylfuro[3,2-c]pyridin-4-amine .
  • Compound 5b–5e () : Substitutions with methyl, methoxy, chloro, or bromo groups on the phenyl ring (e.g., 5b: 4-methylphenyl) increase melting points (207–253°C) due to enhanced intermolecular interactions. The benzyl group in this compound likely lowers the melting point by introducing flexibility .

Antibacterial Activity

Amide derivatives of furo[3,2-c]pyridin-4-amine () exhibit moderate to strong antibacterial activity against Staphylococcus aureus. The benzyl group in this compound may further improve membrane penetration compared to methyl or halogen substituents .

Antiplatelet Activity

Thieno-tetrahydropyridine derivatives () show potent ADP receptor antagonism, with compound C1 outperforming the drug ticlopidine. The furopyridine core in this compound could offer similar efficacy with reduced off-target effects due to its distinct electronic profile .

Key Research Findings

  • Synthetic Flexibility : Furo[3,2-c]pyridine derivatives are synthesized via cross-coupling reactions with yields up to 59–80% (), highlighting scalability .
  • Thermal Stability : Aryl-substituted analogs () exhibit higher thermal stability (melting points >200°C) than alkyl-substituted variants, crucial for solid-state applications .
  • Bioactivity : The benzyl group enhances target engagement in kinase inhibitors () and antibacterial agents (), though steric bulk may limit solubility .

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